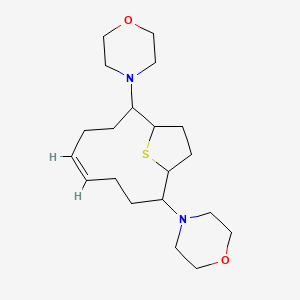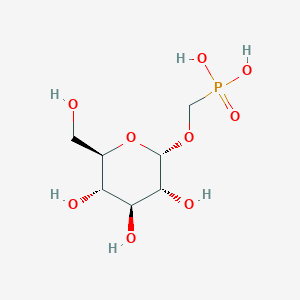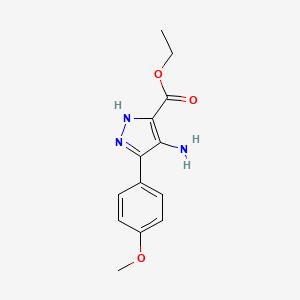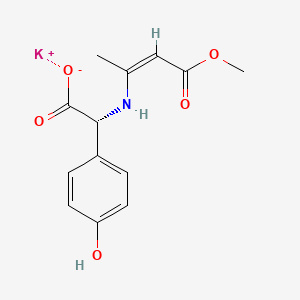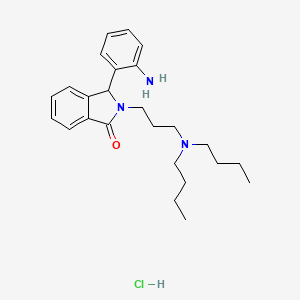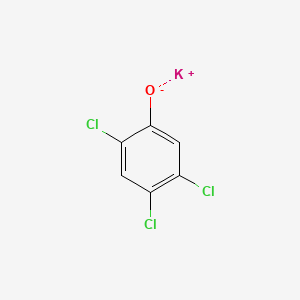
Potassium 2,4,5-trichlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,4,5-trichlorophenolate is a chemical compound with the molecular formula C₆H₂Cl₃KO. It is the potassium salt of 2,4,5-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as a fungicide and herbicide. Its structure consists of a phenol ring substituted with three chlorine atoms at positions 2, 4, and 5, and a potassium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 2,4,5-trichlorophenolate can be synthesized through the neutralization of 2,4,5-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving continuous stirring and precise control of reactant concentrations. The final product is usually obtained through crystallization and subsequent drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the removal of chlorine atoms and the formation of less chlorinated phenols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenols and potentially phenol itself.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.
Biology: The compound is studied for its effects on microbial communities and its potential use as a biocide.
Medicine: Research is ongoing into its potential use in developing new antimicrobial agents.
Industry: It is widely used as a fungicide and herbicide, particularly in agriculture and wood preservation.
Mecanismo De Acción
The mechanism of action of potassium 2,4,5-trichlorophenolate involves its interaction with cellular components, particularly in microorganisms. The compound disrupts cellular membranes and inhibits essential enzymatic processes, leading to cell death. Its molecular targets include membrane proteins and enzymes involved in energy production and cellular respiration.
Comparación Con Compuestos Similares
2,4,6-Trichlorophenol: Similar in structure but with the chlorine atoms at different positions. It has similar biocidal properties but different reactivity.
2,4-Dichlorophenol: Lacks one chlorine atom compared to potassium 2,4,5-trichlorophenolate. It is less potent as a biocide but still widely used.
Pentachlorophenol: Contains five chlorine atoms and is a more potent biocide but also more toxic.
Uniqueness: this compound is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. Its balance of efficacy and toxicity makes it a valuable compound in various applications, particularly where a potent biocide is required.
Propiedades
Número CAS |
35471-43-3 |
|---|---|
Fórmula molecular |
C6H2Cl3KO |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
potassium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1 |
Clave InChI |
NBMMDJIFROGEQN-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[K+] |
Números CAS relacionados |
95-95-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



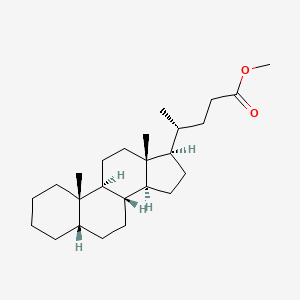
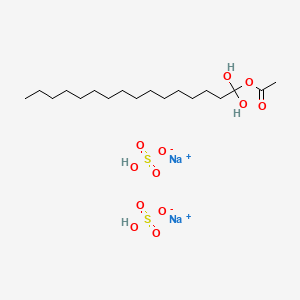
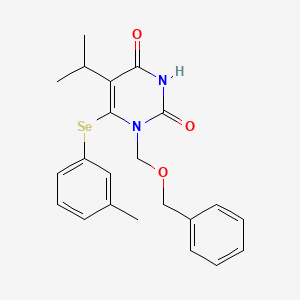

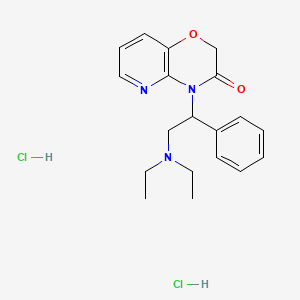
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)
